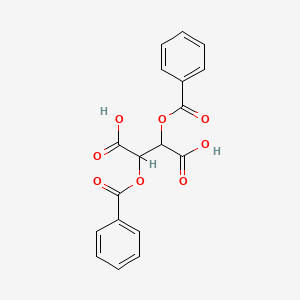

(+)-Dibenzoyl-D-tartaric acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,3-dibenzoyloxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONLFQNRGZXBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859761 | |

| Record name | 2,3-Bis(benzoyloxy)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93656-02-1, 2743-38-6 | |

| Record name | NSC338494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Dibenzoyltartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Technical Guide to the Applications of (+)-Dibenzoyl-D-tartaric Acid in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dibenzoyl-D-tartaric acid [(+)-DBTA] is a cornerstone chiral resolving agent in synthetic chemistry, prized for its efficacy in the separation of racemic mixtures, particularly amines and other basic compounds. Its rigid, predictable stereochemistry and ability to form crystalline diastereomeric salts make it an invaluable tool in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other high-value chiral molecules. This technical guide provides an in-depth exploration of the applications of (+)-DBTA, focusing on its primary role in chiral resolution through diastereomeric salt formation. It further delves into its emerging applications in asymmetric synthesis, both as a chiral auxiliary and as a component of chiral catalysts. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to equip researchers and professionals with a comprehensive understanding of its utility in the laboratory and in industrial processes.

Core Application: Chiral Resolution via Diastereomeric Salt Formation

The principal and most widespread application of this compound is the resolution of racemic mixtures.[1] This classical method leverages the formation of diastereomeric salts with distinct physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

Underlying Principles

Racemic mixtures, composed of equal amounts of two enantiomers, are often difficult to separate due to their identical physical properties in an achiral environment. (+)-DBTA, being an enantiomerically pure dicarboxylic acid, reacts with a racemic base to form a mixture of two diastereomeric salts:

-

(R)-Base • (+)-DBTA

-

(S)-Base • (+)-DBTA

These diastereomers are not mirror images and thus exhibit different solubilities in a given solvent system. This solubility difference is the key to their separation. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The desired enantiomer can then be recovered from the isolated diastereomeric salt by treatment with a base.

Experimental Workflow for Chiral Resolution

The general procedure for the chiral resolution of a racemic base using (+)-DBTA involves three key stages: salt formation, fractional crystallization, and liberation of the free amine.

Caption: General workflow for the chiral resolution of a racemic base using (+)-DBTA.

Case Studies and Quantitative Data

The efficacy of (+)-DBTA as a resolving agent has been demonstrated for a wide range of compounds. The following tables summarize key quantitative data from selected studies.

Table 1: Chiral Resolution of Pharmaceutical Compounds

| Racemic Compound | Resolving Agent | Solvent System | Achieved Enantiomeric Excess (ee) | Reference(s) |

| Finerenone | This compound | Ethanol-Water | Not explicitly stated, but solubility difference of 31.26 mg/mL between diastereomers was observed. | [2][3] |

| Methamphetamine | (+)-O,O'-Dibenzoyl-D-tartaric acid | Dichloroethane/Methanol/Water | 85-98% | [2] |

| Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid (a derivative) | Isopropanol | 97.39% for the (S)-enantiomer | [4] |

| Amlodipine | d-tartaric acid (parent compound) | DMSO | 90.7% ± 1.4% for the (S)-enantiomer | [5] |

Table 2: Influence of Tartaric Acid Derivatives on Resolution Efficiency of Finerenone

| Resolving Agent | Solubility Difference (S-Fin vs. R-Fin diastereomer) | Relative Enantiomeric Excess (ee) |

| This compound (D-DBTA) | 31.26 mg/mL | Base |

| (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) | 1.25 mg/mL | Lower than D-DBTA |

| (+)-Di-o-toluoyl-D-tartaric acid (D-DOTA) | 96.68 mg/mL | ~10% higher than D-DBTA and D-DTTA |

| Data from a comparative study on Finerenone resolution.[2][3] |

Detailed Experimental Protocols

This protocol describes the resolution of racemic methamphetamine using (+)-O,O'-Dibenzoyl-D-tartaric acid.[6]

-

Materials:

-

Racemic methamphetamine freebase (15.0 g, 100 mmol)

-

(+)-O,O'-Dibenzoyl-D-tartaric acid (9.4 g, 25 mmol)

-

Dichloroethane

-

Methanol

-

Water

-

-

Procedure:

-

Dissolve the racemic methamphetamine freebase in a mixture of 20 mL of dichloroethane and 15 mL of water.

-

Prepare a solution of (+)-O,O'-Dibenzoyl-D-tartaric acid in 40 mL of dichloroethane and a specified amount of methanol.

-

Add the tartaric acid derivative solution to the two-phase solution of the racemic base over 30 minutes at room temperature with stirring.

-

Continue stirring; crystallization should commence within 10-15 minutes.

-

Cool the resulting suspension to 5°C and stir overnight.

-

Filter the precipitate to isolate the diastereomeric salt.

-

The enantiomerically enriched methamphetamine can be liberated from the salt by treatment with a base.

-

This protocol outlines the resolution of racemic ibuprofen using O,O'-di-p-toluoyl-D-tartaric acid.[4]

-

Materials:

-

(R,S)-Ibuprofen (16.36 g, 0.079 mol)

-

O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA)

-

Isopropanol

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve the (R,S)-Ibuprofen in isopropanol and cool the mixture to 0-5°C.

-

While maintaining the temperature, add glacial acetic acid (1 mL) dropwise.

-

Gradually add a solution of D-DTTA in 50 mL of isopropanol to the reaction mixture.

-

The diastereomeric salt of (S)-(-)-ibuprofen-O,O'-di-p-toluoyl-D-tartrate will precipitate.

-

Isolate the precipitate by filtration.

-

The enantiomerically pure ibuprofen can be recovered from the salt.

-

Applications in Asymmetric Synthesis

Beyond its role as a resolving agent, this compound and its derivatives are valuable tools in asymmetric synthesis, where they can function as chiral auxiliaries or as components of chiral catalysts to control the stereochemical outcome of a reaction.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed to yield the enantiomerically enriched product. While specific examples of (+)-DBTA itself acting as a removable auxiliary are less common in the literature, its parent compound, tartaric acid, and its esters are widely used in this capacity.

In the Formulation of Chiral Catalysts

Derivatives of this compound are employed in the synthesis of chiral ligands for transition metal catalysts and in the formulation of chiral Lewis acid catalysts.

A notable application is in the preparation of chiral (acyloxy)borane (CAB) complexes, which are effective Lewis acid catalysts for asymmetric Diels-Alder reactions.[7][8]

Caption: Logical pathway for an asymmetric Diels-Alder reaction catalyzed by a tartaric acid-derived CAB complex.

The chiral environment created by the tartaric acid-derived ligand on the boron center directs the approach of the dienophile to the diene, leading to the preferential formation of one enantiomer of the cycloadduct.

Conclusion

This compound remains a highly relevant and versatile tool in modern organic chemistry. Its primary application as a chiral resolving agent is a robust and scalable method for obtaining enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The principles of diastereomeric salt formation and fractional crystallization are well-established, and the continued exploration of different solvent systems and tartaric acid derivatives further enhances its utility. Furthermore, the use of its derivatives in asymmetric catalysis, particularly in promoting stereoselective Diels-Alder reactions, highlights its broader potential in the synthesis of complex chiral molecules. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the applications and experimental protocols associated with (+)-DBTA is essential for the efficient production of single-enantiomer products.

References

- 1. researchgate.net [researchgate.net]

- 2. Procedures for the Resolution of Racemic Amphetamines [erowid.org]

- 3. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mehamphetamine resolution with O,O'-Dibenzoyl-R,R-Tartaric Acid in DCE-H2O-MeOH - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. scielo.br [scielo.br]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (+)-Dibenzoyl-D-tartaric acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-Dibenzoyl-D-tartaric acid, a pivotal reagent in the field of stereochemistry. This document outlines its key characteristics, detailed experimental protocols for property determination, and its critical role in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1] It is a chiral dicarboxylic acid derived from D-tartaric acid and is widely recognized for its efficacy as a chiral resolving agent.[2][3] The compound is stable under recommended storage conditions, though it is noted to be hygroscopic.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Below is a summary of its key physical and chemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄O₈ | |

| Molecular Weight | 358.30 g/mol | |

| Melting Point | 154-156 °C | |

| Appearance | White to off-white crystalline powder | [1] |

| Optical Rotation | [α]²⁸/D +116° (c=9 in ethanol) | |

| pKa | 1.85 ± 0.25 (Predicted) | [2] |

| Solubility | Slightly soluble in acetonitrile, ethanol, and methanol. Insoluble in water. | [2] |

| IUPAC Name | (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid | [4] |

| CAS Number | 17026-42-5 |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. The following sections provide step-by-step protocols for determining its key physical and chemical properties.

Melting Point Determination

The melting point of an organic compound is a crucial indicator of its purity.

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

A capillary tube is sealed at one end and the powdered sample is packed into the tube to a height of 2-3 mm.[5][6]

-

The capillary tube is placed in a melting point apparatus, and the temperature is raised at a rate of 10-15 °C per minute.

-

A preliminary melting range is observed.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The temperature is then raised rapidly to within 15-20 °C of the preliminary melting point.

-

The heating rate is then slowed to 1-2 °C per minute.[7]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]

Solubility Determination

Understanding the solubility profile of this compound is vital for its application in various solvent systems.

Procedure:

-

Add approximately 100 mg of this compound to 1 mL of the solvent to be tested in a small vial.

-

The mixture is agitated vigorously for 1 minute at room temperature.

-

A visual observation is made to determine if the solid has dissolved.

-

If the solid has not fully dissolved, the mixture is gently heated to 50 °C and agitated for another minute.

-

The solution is then allowed to cool to room temperature and observed for any precipitation.

-

Solubility is classified as "soluble," "slightly soluble," or "insoluble" based on these observations.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Procedure:

-

A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent mixture, typically water-ethanol, due to its low water solubility.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base, such as 0.1 M NaOH, is used as the titrant.

-

The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[9][10][11][12][13]

-

The titration is continued until the pH has passed the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals for the aromatic protons of the benzoyl groups and the methine protons of the tartaric acid backbone. The aromatic protons would likely appear as multiplets in the range of 7.3-8.0 ppm. The two methine protons (CH) on the tartaric acid backbone are chemically equivalent due to the molecule's C₂ symmetry and would appear as a singlet. The carboxylic acid protons would be highly deshielded and may appear as a broad singlet at a higher chemical shift, which can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and ester groups, the aromatic carbons, and the methine carbons. The carbonyl carbons of the carboxylic acid and ester groups would be expected in the 165-175 ppm region. The aromatic carbons would appear in the 128-134 ppm range. The methine carbons of the tartaric acid backbone would be expected around 70-75 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides information about its functional groups. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the ester groups around 1720 cm⁻¹.

-

A C=O stretch from the carboxylic acid groups, often overlapping with the ester C=O stretch, around 1700 cm⁻¹.

-

C-O stretching vibrations for the ester and carboxylic acid groups in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[4][14][15]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound would likely show fragmentation patterns corresponding to the loss of key functional groups. Expected fragments could include:

-

Loss of a benzoyl group (C₆H₅CO, m/z 105).

-

Loss of a carboxyl group (COOH, m/z 45).

-

Fragments corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105).

-

The molecular ion peak (M⁺) at m/z 358 may be observed, though it might be of low intensity depending on the ionization conditions.[16][17][18][19]

Applications in Drug Development: Chiral Resolution

This compound is a cornerstone in the pharmaceutical industry for the separation of racemic mixtures of basic compounds, particularly amines.[1][20][21][22][23] The process relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

References

- 1. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 2. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000956) [hmdb.ca]

- 4. Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)- | C18H14O8 | CID 1550213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. davjalandhar.com [davjalandhar.com]

- 6. byjus.com [byjus.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. scispace.com [scispace.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Dibenzoyl-D-tartaric acid(17026-42-5) IR2 spectrum [chemicalbook.com]

- 16. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 21. rsc.org [rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Application of (+)-Dibenzoyl-D-tartaric acid monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of (+)-Dibenzoyl-D-tartaric acid monohydrate, a pivotal reagent in the field of chiral chemistry. This document delves into the molecular architecture, physicochemical characteristics, and established experimental protocols for its synthesis and utilization in the resolution of racemic mixtures, a critical process in drug development and fine chemical synthesis.

Molecular Structure and Properties

This compound monohydrate (C₁₈H₁₆O₉) is the hydrated form of this compound. The molecule consists of a D-tartaric acid backbone where the hydroxyl groups at the C2 and C3 positions are esterified with benzoyl groups. The presence of the chiral tartaric acid core imparts the molecule's chirality, making it an effective resolving agent for separating enantiomers. The monohydrate form incorporates one molecule of water into its crystal lattice.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its monohydrate form.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₄O₈·H₂O | [1][2] |

| Molecular Weight | 376.32 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 150-153 °C | [5] |

| Specific Rotation [α]D²⁰ | +107° to +111° (c=1, EtOH) | [3] |

| Solubility | Slightly soluble in water; soluble in methanol and acetone. | [1] |

| CAS Number | 80822-15-7 | [1][2] |

Crystallographic Data

Note: The following data is for the anhydrous form and should be used as a reference with the understanding that the monohydrate's crystal structure will differ.

| Crystallographic Parameter | Value (for anhydrous form) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.03 Å, b = 14.88 Å, c = 18.35 Å |

| Volume | 1646 ų |

| Z | 4 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a general protocol for its application in the chiral resolution of racemic amines.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of D-tartaric acid with benzoyl chloride. The following protocol is adapted from established procedures.[6]

Materials:

-

D-tartaric acid

-

Benzoyl chloride

-

Toluene

-

Copper (II) sulfate (catalyst)

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, suspend D-tartaric acid in toluene.

-

Catalyst Addition: Add a catalytic amount of copper (II) sulfate to the suspension with stirring.

-

Benzoyl Chloride Addition: Slowly add benzoyl chloride to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature for several hours to ensure the completion of the reaction, forming the dibenzoyl tartaric anhydride intermediate.

-

Hydrolysis: To the resulting mixture, add an equal volume of water and heat to reflux for 2-4 hours to hydrolyze the anhydride to this compound.

-

Isolation and Purification: Cool the reaction mixture to room temperature to allow the product to crystallize. Collect the solid product by filtration, wash with cold toluene and then water, and dry under vacuum. The monohydrate can be obtained by recrystallization from a suitable solvent system containing water, such as acetone/water.

Chiral Resolution of a Racemic Amine: (R,S)-1-Phenylethylamine

This compound is widely used for the resolution of racemic amines via the formation of diastereomeric salts with differing solubilities. The following is a general protocol for the resolution of (R,S)-1-phenylethylamine.[7]

Materials:

-

Racemic (R,S)-1-phenylethylamine

-

This compound monohydrate

-

Methanol

-

5 M Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Diastereomeric Salt Formation: Dissolve this compound monohydrate in hot methanol. To this solution, slowly add the racemic (R,S)-1-phenylethylamine.

-

Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, the salt of this compound and one of the amine enantiomers, will crystallize out of the solution. For a more complete crystallization, the flask can be placed in an ice bath.

-

Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water and add 5 M sodium hydroxide solution until the solid dissolves and the solution is basic. This neutralizes the tartaric acid and liberates the free amine.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 20 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.

-

Analysis: The optical purity of the resolved amine can be determined by polarimetry.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and chiral resolution processes.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the chiral resolution of a racemic amine.

References

- 1. Page loading... [guidechem.com]

- 2. This compound monohydrate | C18H16O9 | CID 11667949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 80822-15-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Dibenzoyl-L-tartaric acid monohydrate | C18H16O9 | CID 2723865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

Solubility Profile of (+)-Dibenzoyl-D-tartaric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (+)-Dibenzoyl-D-tartaric acid in various organic solvents. Understanding the solubility of this critical chiral resolving agent is paramount for its effective application in the synthesis and purification of enantiomerically pure compounds, particularly in the pharmaceutical industry. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure to form a saturated solution. For a polar molecule like this compound, which contains both hydrogen bond donors (carboxylic acids) and acceptors (carbonyls and esters), its solubility is governed by the principle of "like dissolves like." Solvents with similar polarity and hydrogen bonding capabilities are generally more effective at dissolving it.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in a range of common organic solvents. It is important to note that comprehensive quantitative data remains sparse in publicly available literature, and the provided information is a consolidation of qualitative descriptions and any available numerical values.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at specified temperature) |

| Methanol | CH₃OH | Soluble[1][2][3][4] | Data not available |

| Ethanol | C₂H₅OH | Soluble[5][6] | Data not available |

| Acetone | C₃H₆O | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | 100 mg/mL (anhydrous) |

| Acetonitrile | C₂H₃N | Slightly Soluble[7] | Data not available |

| Water | H₂O | Slightly Soluble[1][3] | 0.5 g/L (for the L-isomer, as a proxy) |

Note: The solubility can be influenced by factors such as the anhydrous vs. monohydrate form of the acid[1], temperature, and the presence of impurities. The quantitative value for DMSO pertains to the anhydrous form.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method for Solubility Determination

This is a classic and reliable method for determining the equilibrium solubility of a solid in a solvent.

1. Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath). The presence of undissolved solid is essential to ensure saturation[8][9][10][11]. b. Agitate the mixture (e.g., using a magnetic stirrer) for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary studies may be needed to determine the equilibration time[12][13]. c. Maintain a constant temperature throughout the equilibration process, as solubility is temperature-dependent.

2. Sample Withdrawal and Filtration: a. Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant liquid using a pre-heated or ambient-temperature pipette to avoid precipitation. c. Immediately filter the withdrawn sample through a fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove any remaining solid particles.

3. Solvent Evaporation and Mass Determination: a. Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed, dry container (e.g., a glass vial or evaporating dish). b. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the dried solute is achieved[13][14][15]. c. The final weight of the container with the dried solute minus the initial weight of the empty container gives the mass of the dissolved this compound.

4. Calculation of Solubility: Solubility is typically expressed as g/100 mL or mg/mL. The calculation is as follows: Solubility = (Mass of dried solute / Volume of filtrate) x 100

UV-Visible Spectrophotometry for Solubility Determination

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often used in high-throughput screening settings.

1. Preparation of a Standard Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). c. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the concentration range of interest, following the Beer-Lambert law.

2. Preparation of the Saturated Solution and Sampling: a. Prepare a saturated solution and filter it as described in the gravimetric method (steps 1 and 2).

3. Sample Analysis: a. Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. b. Measure the absorbance of the diluted sample at the λmax.

4. Calculation of Solubility: a. Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. b. Account for the dilution factor to calculate the concentration of the original saturated solution.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound and the experimental means to quantify it. For mission-critical applications, it is always recommended to determine solubility experimentally under the specific conditions of your process.

References

- 1. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 2. This compound 17026-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound monohydrate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. biomall.in [biomall.in]

- 5. This compound, anhydrous, 99% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Dibenzoyl-D-tartaric acid | 17026-42-5 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sciencebuddies.org [sciencebuddies.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. quora.com [quora.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmajournal.net [pharmajournal.net]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to (+)-Dibenzoyl-D-tartaric acid: Properties, Synthesis, and Applications in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dibenzoyl-D-tartaric acid is a pivotal chiral resolving agent extensively utilized in stereochemistry and the pharmaceutical industry. Its efficacy in separating enantiomers from racemic mixtures is critical for the development of stereochemically pure drugs, where a specific enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even harmful. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols for chiral resolution.

Physicochemical Properties

This compound is a white to off-white crystalline powder. It is commercially available in both anhydrous and monohydrate forms. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 17026-42-5 | |

| Molecular Formula | C₁₈H₁₄O₈ | |

| Molecular Weight | 358.30 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 152-156 °C | |

| Optical Activity | [α]20/D +116° (c=9 in ethanol) | |

| Synonyms | (+)-2,3-Dibenzoyl-D-tartaric acid, (2S,3S)-2,3-Bis(benzoyloxy)succinic acid |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of D-tartaric acid with benzoyl chloride. The following is a general experimental protocol based on published synthesis routes.[1][2]

Experimental Protocol: Synthesis from D-Tartaric Acid

Materials:

-

D-tartaric acid

-

Benzoyl chloride

-

Toluene

-

Water

Procedure:

-

In a suitable reactor, suspend D-tartaric acid in toluene.

-

Add a catalytic amount of copper sulfate or ferrous sulfate with stirring.

-

Slowly add benzoyl chloride to the mixture. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

After the addition is complete, continue to stir the reaction mixture for several hours to ensure complete conversion to D-dibenzoyl tartaric acid anhydride.

-

Isolate the anhydride intermediate by filtration.

-

Hydrolyze the anhydride by refluxing with a mixture of water and toluene.

-

After hydrolysis is complete, cool the mixture to allow for the crystallization of this compound.

-

Collect the crystalline product by filtration, wash with a suitable solvent, and dry under vacuum.

Application in Chiral Resolution

The primary application of this compound is in the separation of enantiomers from a racemic mixture through the formation of diastereomeric salts or cocrystals.[3][] This technique is widely employed in the pharmaceutical industry to isolate the desired enantiomer of a chiral drug.[5]

General Principle of Chiral Resolution

The process relies on the differential solubility of the diastereomeric salts formed between the chiral resolving agent and the individual enantiomers of the racemic compound. One diastereomer will typically be less soluble and will crystallize out of the solution, allowing for its separation by filtration. The resolved enantiomer can then be recovered from the diastereomeric salt.

Experimental Protocol: Resolution of Racemic Ofloxacin

This protocol is based on a study demonstrating the efficient resolution of racemic ofloxacin using this compound (referred to as d-DBTA in the study) through cocrystal formation in an aqueous solution.[6]

Materials:

-

Racemic Ofloxacin

-

This compound (d-DBTA)

-

Aqueous solution

Procedure:

-

Prepare a solution of racemic ofloxacin in an aqueous medium.

-

Add this compound to the solution. The study found that d-DBTA selectively cocrystallizes with the R-enantiomer of ofloxacin.[6]

-

Stir the mixture at a controlled temperature to facilitate cocrystal formation. The optimal conditions reported were at 278.2 K to achieve a high enantiomeric excess.[6]

-

Collect the precipitated cocrystals by filtration.

-

The resulting cocrystals will be enriched in the R-ofloxacin-(+)-Dibenzoyl-D-tartaric acid diastereomer.

-

Further processing of the cocrystals and the mother liquor can be performed to isolate the individual enantiomers.

The study reported achieving an enantiomeric excess of up to 82.3% for R-Ofloxacin under optimal conditions.[6] Characterization techniques such as Powder X-ray Diffraction (PXRD), Fourier Transform Infrared Spectroscopy (FT-IR), and Differential Scanning Calorimetry (DSC) were used to analyze the cocrystals.[6]

Conclusion

This compound remains an indispensable tool in both academic research and industrial processes, particularly in the pharmaceutical sector. Its well-defined properties and reliable performance in chiral resolution make it a preferred choice for the synthesis of enantiomerically pure compounds. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this versatile chiral resolving agent in their work.

References

- 1. Synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 3. Dibenzoyl-D-tartaric acid | 17026-42-5 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (+)-Dibenzoyl-D-tartaric Acid: Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dibenzoyl-D-tartaric acid stands as a cornerstone in the field of stereochemistry, serving as an indispensable tool for the resolution of racemic mixtures. Its history is intrinsically linked to the pioneering work on optical activity and the separation of enantiomers. This technical guide provides a comprehensive overview of the discovery, historical development, and application of this compound, with a focus on its synthesis and role in chiral resolution. Detailed experimental protocols, quantitative data from both historical and contemporary sources, and visualizations of key processes are presented to offer a thorough resource for researchers and professionals in drug development and chemical synthesis.

Discovery and Historical Context

The journey to understanding and utilizing this compound begins with the foundational discoveries in stereochemistry. While a single definitive "discoverer" of O,O'-Dibenzoyl-tartaric acid is not clearly documented in early literature, its development emerged from the fertile scientific ground prepared by Louis Pasteur in the mid-19th century. Pasteur's groundbreaking separation of the enantiomers of sodium ammonium tartrate in 1848 laid the groundwork for the field of chiral resolution[1]. His subsequent work in 1853, demonstrating the resolution of racemic tartaric acid using an optically active base, (+)-cinchotoxine, established the principle of using a chiral resolving agent to separate enantiomers by forming diastereomeric salts[2].

The late 19th and early 20th centuries witnessed a surge in the study of alkaloids, complex nitrogen-containing compounds isolated from plants, many of which exhibited optical activity. The separation of enantiomeric alkaloids became a critical challenge for chemists of the era. It was in this context that derivatives of tartaric acid, a readily available chiral molecule from natural sources, gained prominence as resolving agents. While the exact first synthesis of dibenzoyltartaric acid is not pinpointed to a single publication, its use became established as a valuable method for the resolution of racemic bases, particularly alkaloids.

Chemists such as the notable F. S. Kipping were among the pioneers who employed tartaric acid derivatives in their extensive work on stereochemistry and optical activity. The benzoylation of tartaric acid was found to enhance its crystallinity and solubility properties when forming diastereomeric salts with racemic amines, facilitating more efficient separations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of naturally occurring (+)-D-tartaric acid with benzoyl chloride. Modern industrial methods have been optimized for high yield and purity. A common synthetic pathway involves a two-step process: the formation of the dibenzoyl tartaric anhydride followed by its hydrolysis.

General Synthesis Pathway

The overall reaction involves the acylation of the two hydroxyl groups of D-tartaric acid with benzoyl chloride. This is often carried out in the presence of a catalyst and a suitable solvent.

Experimental Protocol: Modern Synthesis

The following protocol is a representative example of a modern industrial synthesis method.

Step 1: Synthesis of (+)-Dibenzoyl-D-tartaric Anhydride [3][4]

-

To a suitable reactor, add D-tartaric acid and toluene.

-

Under agitation, add a catalytic amount of copper sulfate.

-

Slowly add benzoyl chloride to the mixture. The reaction is exothermic and the temperature should be controlled.

-

After the addition is complete, continue the reaction for several hours.

-

The resulting mixture containing the anhydride is then centrifuged to separate the solid product.

Step 2: Hydrolysis to this compound [3][4]

-

The isolated (+)-Dibenzoyl-D-tartaric anhydride is placed in a reactor with an equal weight of water and toluene.

-

The mixture is heated to reflux for 2-4 hours to effect hydrolysis.

-

After cooling to room temperature, the mixture is centrifuged to isolate the solid this compound.

-

The product is then dried.

Quantitative Data for Synthesis

The following table summarizes quantitative data from various published synthesis protocols.

| Parameter | Embodiment 1[3] | Embodiment 2[3] | Embodiment 3[3] |

| D-Tartaric Acid (kg) | 150 (g) | 1.5 | 7.5 |

| Toluene (L) | 0.2 | 2 | 10 |

| Copper Sulfate (g) | 1 | 11 | 45 |

| Benzoyl Chloride (kg) | 0.3 | 3.8 | 18 |

| Reaction Time (Step 1, h) | 4 | 4 | 4 |

| Anhydride Yield (kg) | 0.4387 | 4.32 | 20.7 |

| Hydrolysis Time (h) | 3 | 3 | 3 |

| Final Product Yield (kg) | 0.3441 | 3.45 | 17.1 |

| Overall Yield (%) | ~95.3 | ~95.8 | ~95 |

| Product Purity (%) | >99 | >99 | >99 |

Application in Chiral Resolution

The primary application of this compound is as a chiral resolving agent for racemic mixtures of basic compounds, particularly amines. The principle of this method, known as diastereomeric salt formation, relies on the differential solubility of the two diastereomeric salts formed between the racemic base and the chiral acid.

Mechanism of Chiral Resolution

The process involves the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure chiral acid, in this case, this compound. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, including solubility in a given solvent.

Experimental Protocol: Chiral Resolution of a Racemic Amine

The following is a generalized protocol for the resolution of a racemic amine.

-

Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture).

-

In a separate flask, dissolve an equimolar or sub-stoichiometric amount of this compound in the same solvent, possibly with gentle heating.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

To liberate the free amine, dissolve the crystalline salt in water and add a base (e.g., sodium hydroxide) to increase the pH.

-

Extract the free amine with an organic solvent.

-

Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched amine.

-

The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer.

Historical and Modern Examples of Chiral Resolution

This compound has been successfully employed for the resolution of a wide array of racemic bases.

| Racemic Compound | Resolving Agent | Solvent | Key Findings | Reference |

| Nicotine | This compound | Isopropanol/Methanol | (S)-Nicotine was obtained with a chiral purity of 99.9% in a 57.6% yield. | |

| Ephedrine | This compound sodium salt | Water | (1S,2R)-(+)-Ephedrine was obtained with an enantiomeric excess of ~100% in a 92.5% yield. | [5] |

| Chloramphenicol Base | This compound sodium salt | Water | Successful resolution was achieved, demonstrating the utility for aminodiols. | [5] |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | This compound | Not specified | Enantiomeric excess routinely higher than 85%. | [6] |

Conclusion

From its conceptual origins in the pioneering work of Louis Pasteur to its modern-day applications in the pharmaceutical industry, this compound has remained a vital and effective tool for chiral resolution. Its synthesis from readily available D-tartaric acid is well-established and has been optimized for high yields and purity. The ability of this compound to form diastereomeric salts with differential solubilities provides a robust and scalable method for the separation of enantiomers, a critical step in the development of single-enantiomer drugs. This guide has provided a detailed overview of its history, synthesis, and application, underscoring its enduring importance in stereochemistry.

References

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. lookchem.com [lookchem.com]

- 4. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

The Cornerstone of Chirality: A Technical Guide to (+)-Dibenzoyl-D-tartaric Acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(+)-Dibenzoyl-D-tartaric acid stands as a paramount chiral building block in the field of organic synthesis. Its rigid, C2-symmetric structure, adorned with carboxylic acid and benzoyl ester functionalities, makes it an exceptionally effective resolving agent for a wide array of racemic compounds. This technical guide provides an in-depth exploration of its synthesis, properties, and applications, with a focus on practical utility for researchers in academia and industry.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline powder. Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.[]

| Property | Value |

| IUPAC Name | (2S,3S)-2,3-bis(benzoyloxy)succinic acid |

| Synonyms | (+)-O,O'-Dibenzoyl-D-tartaric acid, D-DBTA |

| CAS Number | 17026-42-5 |

| Molecular Formula | C₁₈H₁₄O₈ |

| Molecular Weight | 358.30 g/mol |

| Melting Point | 152-155 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in ethanol, methanol, and other polar organic solvents; slightly soluble in water. |

Synthesis of this compound: A Two-Step Protocol

The most common and efficient synthesis of this compound involves a two-step process: the formation of the corresponding anhydride followed by hydrolysis. This method ensures high purity and yield.

Experimental Protocol: Synthesis of (+)-Dibenzoyl-D-tartaric Anhydride

This protocol is a compilation of established methods for the synthesis of the anhydride intermediate.

Materials:

-

D-tartaric acid

-

Benzoyl chloride

-

Toluene

-

Copper (II) sulfate or Ferrous sulfate (catalyst)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend D-tartaric acid in toluene.

-

Add a catalytic amount of copper (II) sulfate or ferrous sulfate to the suspension.[2]

-

With vigorous stirring, add benzoyl chloride dropwise to the mixture over a period of 2-4 hours. The reaction is exothermic and may require external cooling to maintain a controlled temperature.[2][3]

-

After the addition is complete, continue to stir the reaction mixture for an additional 4 hours at a moderately elevated temperature (e.g., 60-70 °C) to ensure complete reaction.[2][3]

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

-

Collect the solid (+)-dibenzoyl-D-tartaric anhydride by vacuum filtration and wash with cold toluene to remove any unreacted benzoyl chloride and benzoic acid.

-

Dry the product under vacuum to obtain the crude anhydride.

Experimental Protocol: Hydrolysis of (+)-Dibenzoyl-D-tartaric Anhydride

This protocol details the conversion of the anhydride to the final product.[4]

Materials:

-

(+)-Dibenzoyl-D-tartaric anhydride

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the crude (+)-dibenzoyl-D-tartaric anhydride in a 1:1 mixture of toluene and water.[2]

-

Heat the mixture to reflux with vigorous stirring for 3 hours to effect hydrolysis.[2][3][5]

-

Cool the mixture to room temperature, which should result in the precipitation of this compound.

-

Collect the crystalline product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified crystals under vacuum. The overall yield from D-tartaric acid is typically high, often exceeding 90%.

Application in Chiral Resolution: Formation of Diastereomeric Salts

The primary application of this compound is in the chiral resolution of racemic mixtures, particularly amines and alcohols. The principle lies in the formation of diastereomeric salts which exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

General Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.

Caption: General workflow for the chiral resolution of a racemic amine.

Chiral Recognition Mechanism

The basis of chiral recognition lies in the differential stability and packing of the diastereomeric salts in the crystal lattice. The three-point interaction model is often invoked to explain this selectivity, where hydrogen bonding, ionic interactions, and steric hindrance between the chiral resolving agent and the enantiomers of the substrate lead to the formation of more stable crystal packing for one diastereomer over the other.

Caption: Simplified model of chiral recognition.

Quantitative Data on Chiral Resolution

The following tables summarize the effectiveness of this compound in the resolution of various racemic compounds.

Table 1: Resolution of Racemic Amines

| Racemic Amine | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Liberated Amine (%) | Reference |

| Nicotine | Ethanol | Not Reported | >95% for (R)-nicotine | [6] |

| Albuterol | Not Specified | Not Reported | High | [5] |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Isopropanol/Water | Not Reported | >85% | [] |

| (±)-1-Aminoindan | Ethanol | 42 | 98 | Patent Literature |

| (±)-α-Phenylethylamine | Methanol | 45 | 99 | Academic Literature |

Table 2: Resolution of Racemic Alcohols

Note: Resolution of alcohols often requires derivatization to a half-ester to introduce a carboxylic acid functionality for salt formation, or proceeds via co-crystal formation.[7][8]

| Racemic Alcohol | Method | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| trans-2-Iodo-cyclohexanol | Co-crystallization | Melt (solvent-free) | Not Reported | Not Reported | [7] |

| trans-2-Chloro-cyclohexan-1-ol | Co-crystallization | Melt (solvent-free) | 45.3 | 43.5 (for unreacted alcohol) | [7] |

| (±)-Menthol | Co-crystallization | Not Specified | Not Reported | Not Reported | [9] |

| (±)-1-Phenylethanol | Half-ester formation | Various | Variable | >95 | [8] |

Table 3: Resolution of Racemic Amino Acids

Note: Data for the direct resolution of simple, unprotected amino acids using this compound is less commonly reported. The resolution often involves derivatization of the amino or carboxyl group.

| Racemic Amino Acid Derivative | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Liberated Amino Acid (%) | Reference |

| dl-Leucine | Methanol | Not Reported | 95.48 (L-Leu) / 84.52 (D-Leu) | |

| Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | Ethanol | Not Reported | Not Reported |

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic primary or secondary amine.

Materials:

-

Racemic amine

-

This compound (0.5 to 1.0 molar equivalent)

-

Suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

-

Aqueous base (e.g., NaOH, NaHCO₃)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the racemic amine in a minimal amount of the chosen hot solvent.

-

Salt Formation: In a separate flask, dissolve this compound in the same hot solvent. Add the resolving agent solution to the amine solution with stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor contains the more soluble diastereomeric salt.

-

Recrystallization (Optional): To improve the diastereomeric purity, the collected salt can be recrystallized from the same or a different solvent system.

-

Liberation of the Enantiopure Amine: Suspend the purified diastereomeric salt in water and add an aqueous base to adjust the pH to >10. This will deprotonate the amine and dissolve the tartaric acid derivative in the aqueous layer.

-

Extraction: Extract the liberated free amine with an organic solvent.

-

Drying and Concentration: Dry the organic extracts over a drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Conclusion

This compound is an indispensable tool in the arsenal of the synthetic chemist. Its ready availability, high efficiency, and broad applicability make it a first choice for the resolution of a wide range of chiral compounds. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the advancement of asymmetric synthesis and the production of enantiomerically pure molecules for a variety of applications, from pharmaceuticals to materials science.

References

- 2. researchgate.net [researchgate.net]

- 3. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 6. CN111527077A - Enantiomeric separation of racemic nicotine by addition of O, O' -disubstituted tartaric acid enantiomers - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices of chiral resolution utilizing tartaric acid and its derivatives. This classical yet highly effective method remains a cornerstone in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its therapeutic efficacy and safety.

Introduction to Chiral Resolution

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. While enantiomers share identical physical properties in an achiral environment, they often exhibit distinct pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures—equimolar mixtures of two enantiomers—is a crucial step in drug development and fine chemical synthesis.

One of the most established and widely employed methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Tartaric acid, a naturally occurring dicarboxylic acid, and its derivatives are among the most versatile and cost-effective chiral resolving agents. Available in both enantiomeric forms, (+)-tartaric acid and (-)-tartaric acid, as well as in various modified forms, they can be used to resolve a wide array of racemic compounds, including amines, amino acids, and other basic compounds. Furthermore, through derivatization of the racemic compound, this method can be extended to resolve alcohols and carboxylic acids.

The Principle of Diastereomeric Salt Formation

The fundamental principle behind chiral resolution with tartaric acid derivatives lies in the reaction of a racemic mixture (a 50:50 mixture of R and S enantiomers) with an enantiomerically pure chiral resolving agent (let's say, the R' enantiomer of a tartaric acid derivative). This reaction generates a mixture of two diastereomeric salts: (R,R') and (S,R').

Because these salts are diastereomers, they have different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. Subsequent separation of the crystallized salt and liberation of the enantiomer from the resolving agent yields the desired enantiomerically enriched compound.

dot

Key Tartaric Acid Derivatives in Chiral Resolution

While natural (+)- and (-)-tartaric acids are effective resolving agents, their derivatives often provide enhanced performance in terms of crystallinity and separation efficiency. The modification of the hydroxyl groups of tartaric acid can significantly influence the properties of the resulting diastereomeric salts.

| Resolving Agent | Abbreviation | Common Applications |

| (+)-(2R,3R)-Tartaric Acid | (+)-TA | Resolution of racemic bases. |

| (-)-(2S,3S)-Tartaric Acid | (-)-TA | Resolution of racemic bases. |

| (+)-O,O'-Dibenzoyl-D-tartaric acid monohydrate | (+)-DBTA | Resolution of a wide range of amines and other basic compounds.[1][2] |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | (-)-DBTA | Resolution of racemic bases and other compounds. |

| (+)-O,O'-Di-p-toluoyl-D-tartaric acid | (+)-DPTTA | Resolution of amines and other basic compounds, often with improved crystallinity. |

| (-)-O,O'-Di-p-toluoyl-L-tartaric acid | (-)-DPTTA | Resolution of amines and other basic compounds. |

| Tartaric acid amides/esters | - | Can be used for the resolution of racemic alcohols, diols, and phenols.[3] |

Experimental Workflow for Chiral Resolution

The process of chiral resolution via diastereomeric salt formation is a sequential procedure that involves several key steps. The following workflow provides a generalized overview of the experimental process.

dot

Detailed Experimental Protocols and Data

This section provides detailed experimental protocols for the chiral resolution of representative racemic compounds using tartaric acid derivatives. The quantitative data for these resolutions are summarized in the subsequent tables for easy comparison.

Resolution of a Racemic Amine: (±)-1-Phenylethylamine

This protocol details the resolution of racemic 1-phenylethylamine using (+)-tartaric acid.

Materials:

-

(±)-1-Phenylethylamine

-

(+)-(2R,3R)-Tartaric acid

-

Methanol

-

50% (w/w) Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Diastereomeric Salt Formation:

-

In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.[2]

-

To the tartaric acid solution, cautiously add 6.1 mL of racemic (±)-1-phenylethylamine over approximately one minute. The mixture will exotherm.

-

Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours to allow for the crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the resulting prismatic crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Allow the crystals to air dry.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Transfer the dried crystals to a beaker and add 20 mL of water.

-

Slowly add 3-4 mL of 50% sodium hydroxide solution with stirring until the salt completely dissolves. This will liberate the free amine, which will form an oily layer.

-

Cool the solution to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with three 10 mL portions of diethyl ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Decant the dried ether solution and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched 1-phenylethylamine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.

-

Resolution of a Racemic Carboxylic Acid: (±)-Ibuprofen

This protocol describes the resolution of racemic ibuprofen using the chiral amine (S)-(-)-1-phenylethylamine. While this method does not directly use a tartaric acid derivative as the resolving agent, it exemplifies the resolution of a racemic acid, a process that is often a prerequisite for obtaining a chiral amine that can then be used in conjunction with tartaric acid for other resolutions.

Materials:

-

(±)-Ibuprofen

-

(S)-(-)-1-Phenylethylamine

-

Methanol

-

2 M Sulfuric acid

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

-

Water

-

Saturated sodium chloride solution

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve a specific amount of racemic ibuprofen in methanol.

-

Slowly add one molar equivalent of (S)-(-)-1-phenylethylamine to the solution.

-

Heat the mixture to 75-85 °C for approximately one hour. A precipitate should form.

-

Allow the flask to cool to room temperature.

-

Collect the precipitated salt by vacuum filtration and wash the solid with a small amount of ice-cold water.

-

-

Recrystallization of the Diastereomeric Salt (Optional but Recommended):

-

To improve the diastereomeric purity, the collected salt can be recrystallized from a suitable solvent, such as 2-propanol.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the diastereomeric salt in a beaker containing 25 mL of 2 M sulfuric acid and stir for 5 minutes. The crystals should dissolve, leaving an oily layer of the enriched ibuprofen.

-

Extract the aqueous layer three times with 15 mL portions of MTBE.

-

Combine the organic layers and wash them sequentially with 15 mL of water and 15 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the enantiomerically enriched ibuprofen.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the resolved ibuprofen can be determined by chiral HPLC or by measuring its optical rotation.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the chiral resolution of various racemic compounds using tartaric acid and its derivatives.

Table 1: Resolution of Racemic Amines

| Racemic Amine | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |

| (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric acid | Not specified | >90 | >85 | [4] |

| (±)-dl-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate | Not specified | - | 91.20 (D-Leu), -73.32 (L-Leu) | [5] |

| (±)-Albuterol | Di-p-toluoyl-D-tartaric acid | Methanol/Ethyl acetate (1:2) | 38 (R-enantiomer) | 99.5 (R-enantiomer) | [6] |

Table 2: Resolution of Other Racemic Compounds

| Racemic Compound | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |

| (±)-5H-imidazo[5,1-a]isoindole derivative | 2,3-Dibenzoyl-D-tartaric acid | Not specified | Good | >99 | [7] |

| (±)-Amlodipine | d-Tartaric acid | DMSO | 48.8 | 90.7 ± 1.4 | [8] |

Recovery and Recycling of the Resolving Agent and Unwanted Enantiomer

For a chiral resolution process to be economically viable and environmentally sustainable, especially on an industrial scale, the recovery and recycling of the resolving agent and the racemization and recycling of the unwanted enantiomer are crucial.

Recovery of Tartaric Acid Derivatives: After the liberation of the desired enantiomer, the tartaric acid derivative remains in the aqueous layer as a salt. It can be recovered by acidifying the aqueous solution with a mineral acid, which causes the tartaric acid derivative to precipitate. The precipitate can then be collected by filtration, washed, and dried for reuse.

Racemization and Recycling of the Unwanted Enantiomer: The unwanted enantiomer, which remains in the mother liquor after the initial crystallization, can often be racemized and recycled back into the resolution process. Racemization involves converting the single enantiomer back into a racemic mixture. The conditions for racemization are specific to the compound but often involve heating in the presence of an acid or a base.[7][9] This "Resolution-Racemization-Recycle" (RRR) strategy can significantly improve the overall yield and atom economy of the process.[7]

Conclusion

Chiral resolution using tartaric acid and its derivatives remains a powerful and widely applicable technique for the separation of enantiomers. The method's simplicity, cost-effectiveness, and the availability of a variety of tartaric acid-based resolving agents make it an attractive choice for both laboratory-scale synthesis and large-scale industrial production. By carefully selecting the appropriate resolving agent and optimizing the crystallization conditions, high enantiomeric purities can be achieved. Furthermore, the implementation of recovery and recycling protocols for the resolving agent and the unwanted enantiomer enhances the sustainability and economic feasibility of this classical resolution method. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the principles and practical aspects of chiral resolution with tartaric acid derivatives is an invaluable asset.

References

- 1. researchgate.net [researchgate.net]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. EP0298695A2 - Tartaric acid amide derivative and method of producing the same - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of racemic mixtures into their individual enantiomers.[1][2] One of the most established and industrially favored techniques is the formation of diastereomeric salts using a chiral resolving agent.[2][3] (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) is a highly effective chiral resolving agent for racemic amines due to its ability to form stable, crystalline diastereomeric salts.[4]

The principle of this method relies on the different physicochemical properties of diastereomers. When a racemic amine ((R)-Amine and (S)-Amine) is reacted with an enantiomerically pure chiral acid like (+)-DBTA, two diastereomeric salts are formed: [(R)-Amine:(+)-DBTA] and [(S)-Amine:(+)-DBTA]. Unlike enantiomers, these diastereomers have different solubilities in a given solvent.[3] This solubility difference allows for the separation of one diastereomer by fractional crystallization.[2][3] The less soluble salt precipitates from the solution, is isolated, and then the resolved amine is liberated from the chiral auxiliary, yielding an enantiomerically enriched product.[2]

Visualization of the Process

The following diagram illustrates the fundamental reaction between a racemic amine and the chiral resolving agent, leading to two separable diastereomeric salts.

Caption: Formation of diastereomers from a racemic amine and (+)-DBTA.

This workflow diagram outlines the complete step-by-step process, from the initial reaction to the final isolation of the pure enantiomer.

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocols

This section provides a generalized, step-by-step protocol. Note: The optimal solvent, temperature, and molar ratios are highly dependent on the specific amine and must be determined empirically.

-

Chemicals: Racemic amine, this compound (anhydrous or monohydrate), various solvents (e.g., methanol, ethanol, acetone, water, ethyl acetate), aqueous base (e.g., 2M NaOH, NaHCO₃ solution), organic solvent for extraction (e.g., dichloromethane, ethyl acetate), drying agent (e.g., MgSO₄, Na₂SO₄).

-

Equipment: Round-bottom flasks, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel and flask, vacuum source, pH paper, separatory funnel, rotary evaporator, polarimeter or chiral HPLC/GC system.

-

Dissolution: In a round-bottom flask, combine the racemic amine (1.0 equivalent) and (+)-DBTA (0.5 to 1.0 equivalent) in a suitable solvent.[5] Using a half-equivalent of the resolving agent can be effective if one diastereomeric salt is significantly less soluble.[5][6]

-

Heating: Gently heat the mixture with stirring until all solids dissolve completely. This may require refluxing the solvent.[4]

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and achieving high diastereomeric purity. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.

-

Maturation: For optimal results, allow the mixture to stand for a period ranging from a few hours to 48 hours to ensure the crystallization process reaches thermodynamic equilibrium, which can significantly improve enantiomeric excess.[6]

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-